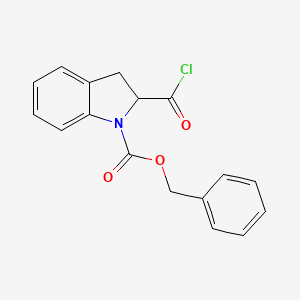
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate
Übersicht
Beschreibung
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate (BCIC) is a type of organochlorine compound that has been studied extensively for its chemical, biochemical, and physiological properties. It is a versatile compound used in various scientific research applications, including in the fields of biochemistry, pharmacology, and toxicology. BCIC is an important component of many synthetic pathways and has been used to study the effects of organochlorine compounds on living systems.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiviral Properties
A reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various mono and bisnucleophiles such as aminophenols, phenols, and amines have been studied as a convenient general route to a series of new antimicrobial and antiviral diphenyl diselenides . This suggests that Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate could potentially be used in the synthesis of these compounds.
Synthesis of Phenolic Acid Glycosides
From the whole plant of Sarcandra glabra, a new phenolic acid glycoside, benzyl 2-β-glucopyranosyloxybenzoate, was isolated . This indicates that Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate could be used in the synthesis of new phenolic acid glycosides.
Synthesis of Axially Silicon Phthalocyanine
Bis-benzyl 2-(oxy) benzoate substituted axially silicon phthalocyanine was synthesized by the reaction of silicon phthalocyanine dichloride and benzyl salicylate compounds . This suggests that Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate could potentially be used in the synthesis of axially silicon phthalocyanine.
Eigenschaften
IUPAC Name |
benzyl 2-carbonochloridoyl-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-16(20)15-10-13-8-4-5-9-14(13)19(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWBRLVJZGMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380047 | |
| Record name | Benzyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate | |
CAS RN |
321309-39-1 | |
| Record name | Phenylmethyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N1-methyl-2-[(6-chloro-3-pyridyl)carbonyl]hydrazine-1-carbothioamide](/img/structure/B1621477.png)
![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)
![7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1621480.png)


![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)


![2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide](/img/no-structure.png)
![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)


![1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene](/img/structure/B1621497.png)